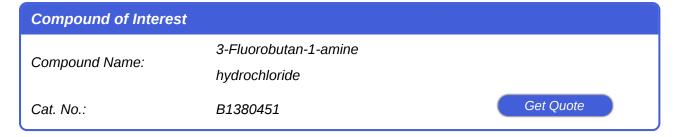


## Spectroscopic Profile of 3-Fluorobutan-1-amine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Fluorobutan-1-amine hydrochloride** (CAS: 1780799-10-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

#### **Chemical Structure and Properties**

Chemical Name: 3-Fluorobutan-1-amine hydrochloride

Molecular Formula: C<sub>4</sub>H<sub>11</sub>ClFN

Molecular Weight: 127.59 g/mol [1][2]

Appearance: Off-white to light yellow solid[1]

## **Predicted Spectroscopic Data**

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of **3-Fluorobutan-1-amine hydrochloride**. These predictions are derived from the



analysis of its functional groups and overall molecular structure.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the butyl chain, with multiplicities arising from spin-spin coupling with neighboring protons and the fluorine atom. The presence of the hydrochloride salt will influence the chemical shift of the protons near the amine group.

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4 (CH <sub>3</sub> )	~1.4	Doublet of doublets	$J(H-4, H-3) \approx 7 \text{ Hz},$ $J(H-4, F) \approx 25 \text{ Hz}$
H-2 (CH <sub>2</sub> )	~2.0	Multiplet	
H-1 (CH <sub>2</sub> )	~3.1	Triplet	J(H-1, H-2) ≈ 7 Hz
H-3 (CH)	~4.6	Doublet of multiplet	J(H-3, F) ≈ 48 Hz
NH <sub>3</sub> +	~8.0	Broad singlet	

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹J(C-F)).

Carbon	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (¹J(C-F), Hz)
C-4 (CH <sub>3</sub> )	~20	Doublet	<sup>2</sup> J(C-F) ≈ 20 Hz
C-2 (CH <sub>2</sub> )	~35	Doublet	<sup>2</sup> J(C-F) ≈ 20 Hz
C-1 (CH <sub>2</sub> )	~40	Singlet	
C-3 (CH)	~88	Doublet	¹J(C-F) ≈ 170 Hz

### Infrared (IR) Spectroscopy



The IR spectrum of **3-Fluorobutan-1-amine hydrochloride** is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a solid, the spectrum will likely show broader peaks.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description of Vibration
N-H Stretch (NH <sub>3</sub> +)	3200 - 2800 (broad)	Stretching vibrations of the ammonium group.
C-H Stretch (Aliphatic)	3000 - 2850	Stretching vibrations of the C-H bonds in the butyl chain.
N-H Bend (NH₃+)	1620 - 1550	Bending vibrations of the ammonium group.
C-F Stretch	1150 - 1000	Stretching vibration of the carbon-fluorine bond.

#### Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 3-Fluorobutan-1-amine (the free base) would likely result in the fragmentation of the molecule. The molecular ion peak may be weak or absent.

m/z	Predicted Identity	Comments
91	[M] <sup>+</sup> (C <sub>4</sub> H <sub>10</sub> FN) <sup>+</sup>	Molecular ion of the free base.
72	[M - F]+	Loss of a fluorine radical.
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Loss of HF and NH₃.
30	[CH <sub>4</sub> N] <sup>+</sup>	Alpha-cleavage, characteristic of primary amines.

Note: For the hydrochloride salt, electrospray ionization (ESI) would be a more suitable technique, and the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]<sup>+</sup> at m/z 92.0870.



#### **Experimental Protocols**

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

#### **NMR Spectroscopy**

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Fluorobutan-1-amine hydrochloride**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d<sub>6</sub>, or CD₃OD) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C.
- For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
- The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS)
  or the residual solvent peak.

#### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

 Place a small amount (~1-2 mg) of 3-Fluorobutan-1-amine hydrochloride and ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.



- Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.
- Transfer a small amount of the mixture to a pellet press die.
- Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

- The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The sample spectrum is then recorded, typically over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# Mass Spectrometry (Electron Ionization - for the free base)

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

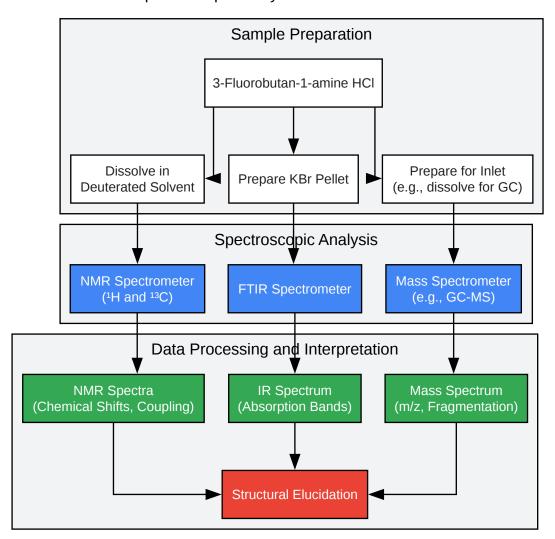


• A detector records the abundance of each ion, generating a mass spectrum.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Fluorobutan-1-amine hydrochloride**.

Workflow for Spectroscopic Analysis of 3-Fluorobutan-1-amine HCl



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Caption: Spectroscopic Analysis Workflow.



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